![molecular formula C13H10N2O2 B2407474 8-氨基-5H-苯并[b][1,4]苯并恶杂环-6-酮 CAS No. 23474-66-0](/img/structure/B2407474.png)

8-氨基-5H-苯并[b][1,4]苯并恶杂环-6-酮

描述

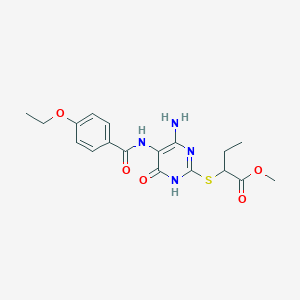

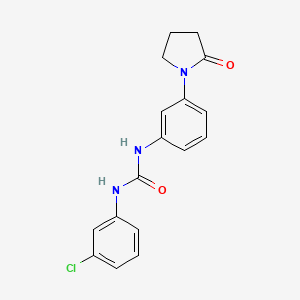

8-amino-5H-benzo[b][1,4]benzoxazepin-6-one is a chemical compound with the molecular formula C13H10N2O2 . It is one of the rare classes of benzoxazepine derivatives .

Synthesis Analysis

The synthesis of substituted benzo[b][1,4]oxazepine derivatives, including 8-amino-5H-benzo[b][1,4]benzoxazepin-6-one, can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol allows for the preparation of a series of benzo[b][1,4]oxazepine derivatives .Molecular Structure Analysis

The molecular structure of 8-amino-5H-benzo[b][1,4]benzoxazepin-6-one is based on the benzoxazepine backbone, which is a seven-membered heterocyclic compound containing an oxygen and a nitrogen atom .Chemical Reactions Analysis

The key step in the synthesis of 8-amino-5H-benzo[b][1,4]benzoxazepin-6-one involves the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . The hydroxy proton of the aminophenol plays a crucial role in this process .科学研究应用

Synthesis of N-arylated Dibenzo[b,e][1,4]oxazepin-11(5H)-ones

An efficient method for the assembly of novel and diversified benzo-fused N-heterocycles mediated by the biomass-derived N-arylated 2-aminophenol has been established . This process involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids to afford a series of multi-functionalized triarylamines . This is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions .

Synthesis of Acridones

The same method mentioned above can also be used for the synthesis of acridones . Acridones are a type of organic compound that have potential applications in the field of medicinal chemistry due to their diverse biological activities.

Synthesis of 7,12-Dihydrodibenzo[b,e][1,4]oxazocin-6H-ones

The method can also be used for the synthesis of 7,12-dihydrodibenzo[b,e][1,4]oxazocin-6H-ones . These compounds are a type of organic compound that have potential applications in the field of medicinal chemistry due to their diverse biological activities.

Synthesis of Dibenzo[b,f]azepin-10(11H)-ones

The method can also be used for the synthesis of dibenzo[b,f]azepin-10(11H)-ones . These compounds are a type of organic compound that have potential applications in the field of medicinal chemistry due to their diverse biological activities.

Base-promoted Synthesis of Dibenzoxazepinamines

An interesting base-promoted protocol for the synthesis of dibenzo[b,f][1,4]oxazepin-11-amines has been developed . This process starts from commercially available 2-fluorobenzonitriles, 2-aminophenols and 2-aminoethanol, and good to excellent yields of the corresponding heterocycles can be achieved .

Base-promoted Synthesis of Quinazolinimines

The same base-promoted protocol can also be used for the synthesis of quinazolinimines . Quinazolinimines are a type of organic compound that have potential applications in the field of medicinal chemistry due to their diverse biological activities.

作用机制

Mode of Action

It’s known that similar compounds in the dibenzo[b,f][1,4]oxazepine class have diverse biological activities, suggesting that they may interact with multiple targets .

Pharmacokinetics

The compound’s molecular weight of 22623 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

属性

IUPAC Name |

8-amino-5H-benzo[b][1,4]benzoxazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-8-5-6-11-9(7-8)13(16)15-10-3-1-2-4-12(10)17-11/h1-7H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLMVOAFOGXAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-amino-5H-benzo[b][1,4]benzoxazepin-6-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-Methoxyphenyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2407391.png)

![methyl 1-ethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2407400.png)

![2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2407404.png)

![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2407411.png)

![4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2407413.png)

![N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]prop-2-enamide](/img/structure/B2407414.png)